![molecular formula C22H12F6N4O3 B12943114 6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)
6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzo[d]oxazole moiety, a phenyl group, and two trifluoromethyl groups attached to a pyrazolo[1,5-a]pyrimidin-7(4H)-one core.
Méthodes De Préparation
The synthesis of 6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzo[d]oxazole ring: This can be achieved by reacting an appropriate aniline derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or an equivalent compound.
Attachment of the trifluoromethyl groups: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Final assembly: The final step involves coupling the benzo[d]oxazole and pyrazolo[1,5-a]pyrimidine intermediates under suitable conditions to form the target compound.
Analyse Des Réactions Chimiques
6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced by other groups using appropriate reagents and conditions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Applications De Recherche Scientifique
6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibiting or activating signaling pathways: The compound can influence signaling pathways involved in cell growth, differentiation, and apoptosis, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are studied for their biological activities, including anticancer and antimicrobial properties.
Benzo[d]thiazole derivatives: These compounds have a similar benzo[d] ring system and are investigated for their potential as quorum sensing inhibitors and antimicrobial agents.
Propriétés
Formule moléculaire |
C22H12F6N4O3 |
|---|---|
Poids moléculaire |
494.3 g/mol |
Nom IUPAC |
6-(4-methoxy-1,3-benzoxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H12F6N4O3/c1-34-11-8-5-9-12-15(11)29-19(35-12)14-16(21(23,24)25)30-18-13(10-6-3-2-4-7-10)17(22(26,27)28)31-32(18)20(14)33/h2-9,31H,1H3 |
Clé InChI |
HVVZPBLVTDXVGL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N=C(O2)C3=C(N=C4C(=C(NN4C3=O)C(F)(F)F)C5=CC=CC=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


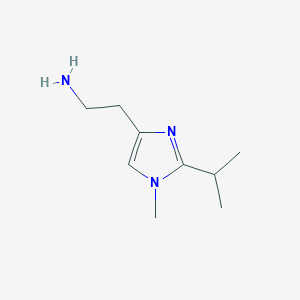
![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
![tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12943047.png)

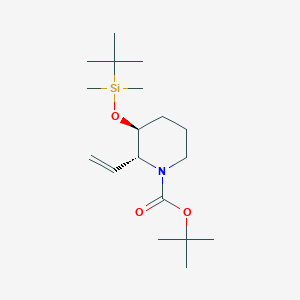
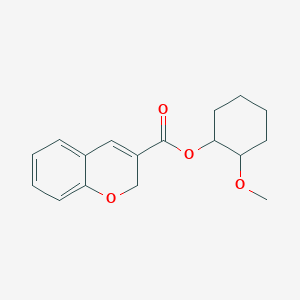
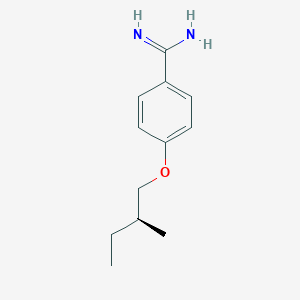
![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)
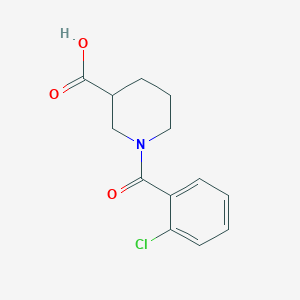

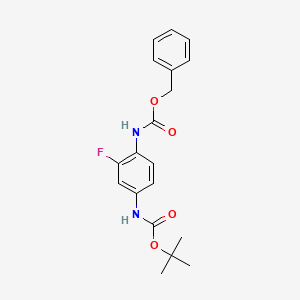


![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)
